Technical Guide: 3-Amino-1-(2-methylphenyl)piperidin-2-one Scaffold
Technical Guide: 3-Amino-1-(2-methylphenyl)piperidin-2-one Scaffold
Executive Summary: The Constrained Peptidomimetic Core
3-Amino-1-(2-methylphenyl)piperidin-2-one represents a specialized subclass of
In modern drug discovery, this scaffold serves two critical roles:
-
-Turn Mimetic: The six-membered lactam ring forces the amino functionality into a specific equatorial/axial orientation, mimicking the
and angles of peptide turns. -
Hydrophobic Shielding: The N-(2-methylphenyl) (or o-tolyl) group introduces a high-energy steric clash with the lactam carbonyl. This forces the aromatic ring out of planarity (orthogonal twist), creating a distinct hydrophobic pocket often exploited in Factor Xa inhibitors and GPCR ligands to induce "induced-fit" binding.
Structural Dynamics & Pharmacophore Analysis
Conformational Locking (The "Ortho Effect")
The defining feature of this molecule is the steric interaction between the C2-Carbonyl oxygen and the C2'-Methyl group of the phenyl ring. Unlike an unsubstituted phenyl group, which might rotate freely, the o-tolyl group adopts a preferred conformation nearly perpendicular to the lactam plane.
-
Lipophilicity Shift: The N-arylation drastically shifts the LogP from -0.8 (core lactam) to approximately 2.1–2.5, enabling blood-brain barrier (BBB) penetration.
-
Chirality: The C3 position is a stereocenter. The (S)-enantiomer is derived from L-Ornithine and is typically the bioactive form in protease inhibitors.
Pharmacophore Mapping
The molecule presents three distinct interaction vectors:
-
H-Bond Donor: The C3-Primary Amine (interaction with Asp/Glu residues in active sites).
-
H-Bond Acceptor: The C2-Carbonyl (interaction with backbone amides).
-
Hydrophobic Anchor: The o-Tolyl group (occupies S1/S4 pockets).
Synthetic Architecture: High-Fidelity Protocols
While classical routes involve the cyclization of linear amino acids, the most robust method for medicinal chemistry—ensuring enantiopurity and scalability—is the Copper-Catalyzed Goldberg Arylation of a protected lactam.
Primary Route: Modified Goldberg Coupling
This protocol avoids the racemization often seen in high-temperature cyclizations.
Reagents:
-
Substrate: (S)-3-((tert-butoxycarbonyl)amino)piperidin-2-one (derived from L-Ornithine).
-
Coupling Partner: 2-Iodotoluene.[1]
-
Catalyst System: CuI (Copper(I) Iodide) + Diamine Ligand (e.g., N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine).
-
Base:
(Potassium Phosphate).
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube, charge CuI (5 mol%) and
(2.0 equiv). Evacuate and backfill with Argon. -
Substrate Addition: Add the Boc-protected lactam (1.0 equiv) and 2-Iodotoluene (1.2 equiv).
-
Ligand Introduction: Add the diamine ligand (10 mol%) and anhydrous 1,4-Dioxane via syringe.
-
Thermal Activation: Heat the mixture to 90°C for 12–16 hours. Note: The o-tolyl steric bulk requires higher energy than simple phenyl coupling.
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad.
-
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group.
-
Isolation: Neutralize with
and extract to yield the free amine.
Synthetic Workflow Diagram
Analytical Validation & Properties
To validate the synthesis, researchers must look for specific spectroscopic signatures resulting from the N-arylation.
Physicochemical Profile
| Property | Value (Predicted/Exp) | Significance |
| Molecular Weight | 204.27 g/mol | Fragment-like, ideal for FBDD. |
| cLogP | ~1.8 – 2.2 | Good membrane permeability. |
| TPSA | ~46 | High CNS penetration potential. |
| pKa (Amine) | ~8.4 | Protonated at physiological pH. |
NMR Diagnostics
-
Aromatic Shielding: The protons on the piperidine ring at C6 (adjacent to Nitrogen) will show a downfield shift (
3.4–3.8 ppm) due to the anisotropic effect of the N-aryl ring. -
Methyl Group: The o-tolyl methyl group typically appears as a sharp singlet around
2.1–2.3 ppm. -
Diastereotopy: The C6 protons are diastereotopic. The degree of splitting (
) indicates the rigidity of the ring conformation induced by the aryl group.
Medicinal Chemistry Applications
Factor Xa & Thrombin Inhibition
This scaffold is a simplified analog of the valerolactam core found in Apixaban and Rivaroxaban precursors. The N-aryl lactam serves as a rigid linker that orients the basic amine (interacting with the S1 specificity pocket residue Asp189) and the distal aromatic group (interacting with the S4 hydrophobic pocket).
GPCR Ligand Design
The 3-amino-piperidin-2-one core is a "privileged structure" for GPCRs.
-
Mechanism: The rigid lactam ring reduces the entropic penalty of binding.
-
Versatility: Acylation of the 3-amino group allows for the rapid generation of urea or amide libraries to probe the secondary binding pockets of receptors like CCR2 or CXCR4.
References
-
Buchwald-Hartwig/Goldberg Arylation
-
Mechanism & Ligands: Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Link
-
Diamine Ligands: Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the origin of high activity and stability of catalysts derived from bulky monodentate ligands in the Pd-catalyzed C-N bond formation. Journal of the American Chemical Society.[2] Link
-
-
Scaffold Synthesis (Ornithine Lactams)
-
Medicinal Chemistry Context
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents [patents.google.com]
- 5. Nitrogen Arylation for Macrocyclization of Unprotected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
